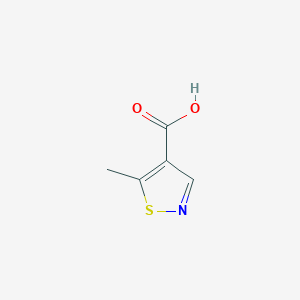

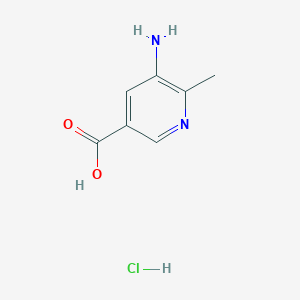

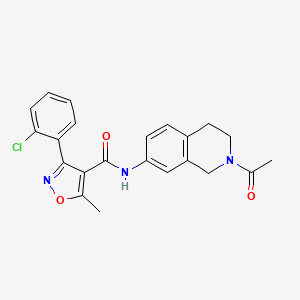

![molecular formula C15H10N2O2 B2543103 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 118733-99-6](/img/structure/B2543103.png)

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a chemical compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 . It is used in research and has been investigated for its potential biological activities .

Synthesis Analysis

Two different methods leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles have been investigated. One method involves the reaction of 3‐aminocrotonirile with substituted salicylaldehydes, which provides 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with the same substituent on positions 2 and 4 of the system . Another method involves the reaction of 3‐aminocrotonirile with a variety of substituted 3‐acetylcoumarins, leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with different substituents on positions 2 and 4 .Molecular Structure Analysis

The molecular structure of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile has been confirmed by spectroscopic methods . The presence of a nitrile moiety in the structures with fixed geometry causes a highly downfield shift of the aromatic proton at position 10 in the 1H NMR spectrum .Chemical Reactions Analysis

Valuable 5H-chromeno[3,4-c]pyridines, including 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, have been prepared through ruthenium-catalyzed [2 + 2 + 2] cycloaddition of diversely substituted α,ω-diynes with various cyanamides . The reaction is highly regioselective and tolerates a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, such as its melting point, boiling point, and density, are not specified in the search results .Applications De Recherche Scientifique

Antipsychotic Potential

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has been investigated for its potential as an antipsychotic agent. Studies suggest that it may block D4 receptors, making it a candidate for managing psychotic disorders .

Anti-Inflammatory Properties

Researchers have explored the anti-inflammatory effects of this compound. It shows promise in modulating inflammatory pathways, which could be relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation .

Antibacterial Activity

Chromeno[3,4-c]pyridines: , including our compound of interest, exhibit antibacterial properties. They may inhibit bacterial growth and could be valuable in developing novel antibiotics .

Antifungal Potential

Studies have highlighted the antifungal activity of chromeno[3,4-c]pyridines. These compounds may target fungal pathogens and contribute to the development of antifungal therapies .

Antitubercular Applications

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has demonstrated antitubercular activity. This property is crucial in the fight against tuberculosis, a global health concern .

Heterocyclic Synthesis Building Block

The compound serves as a valuable building block in heterocyclic synthesis. Its unique structure allows for the creation of diverse tricyclic pyridines, which can be further functionalized for various applications .

Mécanisme D'action

While the specific mechanism of action of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not mentioned in the search results, a series of 5H-chromeno[3,4-c]pyridine derivatives have been identified as dual ROCK1 and ROCK2 inhibitors . These compounds have sub-nanomolar inhibitory affinity for both kinases and excellent kinome selectivity .

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIUOCZDNPTFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

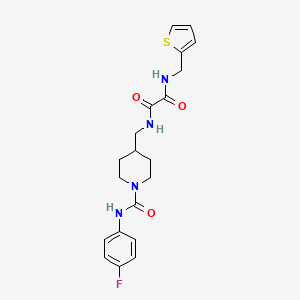

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

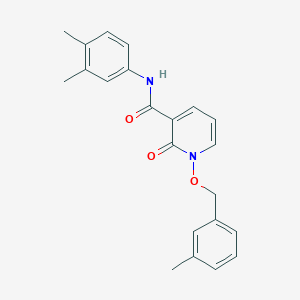

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

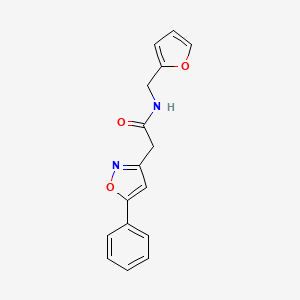

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)